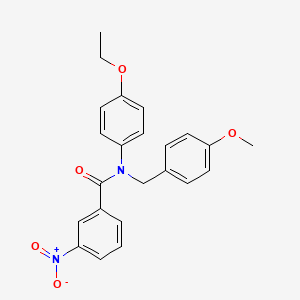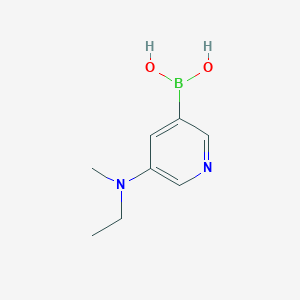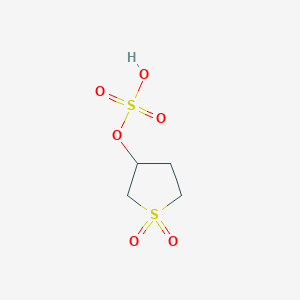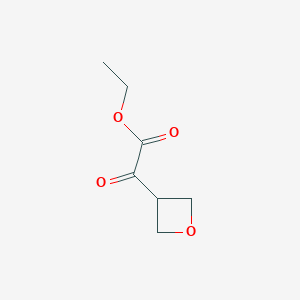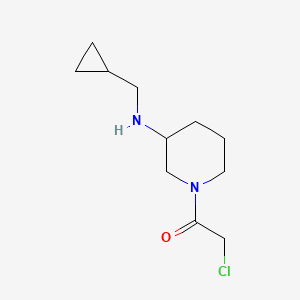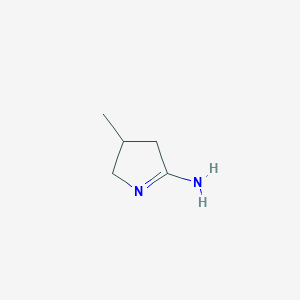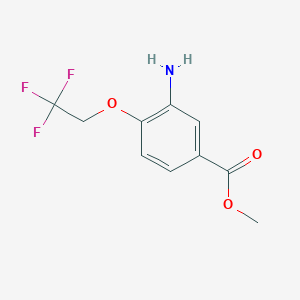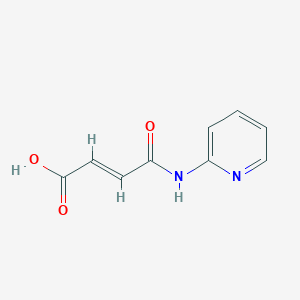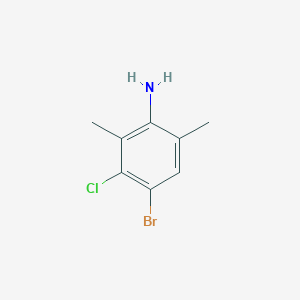
4-((2-Methoxyphenoxy)methyl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Methoxyphenoxy)methyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-((2-Methoxyphenoxy)methyl)thiophene-2-carbaldehyde, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates under specific conditions to form the thiophene ring.
For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The Paal-Knorr synthesis involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . The Fiesselmann synthesis involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired derivative and its specific applications. Industrial methods may include continuous flow synthesis, which allows for better control over reaction conditions and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-Methoxyphenoxy)methyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Substitution reactions can occur at the thiophene ring, where electrophilic or nucleophilic reagents replace hydrogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of a carboxylic acid, while reduction leads to the formation of a primary alcohol .
Applications De Recherche Scientifique
4-((2-Methoxyphenoxy)methyl)thiophene-2-carbaldehyde has several scientific research applications:
Medicine: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This compound may be explored for similar medicinal applications.
Mécanisme D'action
The mechanism of action of 4-((2-Methoxyphenoxy)methyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The thiophene ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules . These interactions can modulate the activity of the target molecules and pathways involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxaldehyde: A simpler thiophene derivative with an aldehyde group at the 2-position.
2-Methylthiophene: A thiophene derivative with a methyl group at the 2-position.
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde: A similar compound with a methoxyphenyl group at the 5-position.
Uniqueness
4-((2-Methoxyphenoxy)methyl)thiophene-2-carbaldehyde is unique due to the presence of both a methoxyphenoxy group and an aldehyde group on the thiophene ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H12O3S |
|---|---|
Poids moléculaire |
248.30 g/mol |
Nom IUPAC |
4-[(2-methoxyphenoxy)methyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H12O3S/c1-15-12-4-2-3-5-13(12)16-8-10-6-11(7-14)17-9-10/h2-7,9H,8H2,1H3 |
Clé InChI |
OOXIRPDKDSPYQZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OCC2=CSC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


